4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Description
4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by its unique structure, which includes a chlorinated nitro-pyrazole moiety and a benzoyl group, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
4-[[4-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoyl]amino]-1-ethyl-N-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O4/c1-3-24-10-14(15(22-24)18(28)20-2)21-17(27)12-6-4-11(5-7-12)8-25-9-13(19)16(23-25)26(29)30/h4-7,9-10H,3,8H2,1-2H3,(H,20,28)(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDHHROEPNOFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the nitro and chloro groups: These functional groups can be introduced via nitration and chlorination reactions, respectively.
Attachment of the benzoyl group: This step involves the acylation of the pyrazole ring with benzoyl chloride.
Final assembly: The final compound is assembled by coupling the chlorinated nitro-pyrazole with the benzoyl group under appropriate reaction conditions, such as using a base like triethylamine in an organic solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets. The exact molecular pathways involved are still under investigation, but they may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the pyrazole ring. Some examples are:
4-chloro-3-nitro-1H-pyrazole: A simpler compound with similar functional groups but lacking the benzoyl and carboxamide moieties.
1-ethyl-3-methyl-4-nitro-1H-pyrazole: Another pyrazole derivative with different alkyl substituents.
4-benzoyl-1H-pyrazole: A compound with a benzoyl group but lacking the nitro and chloro substituents.
The uniqueness of 4-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler pyrazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
